Bis(dimethylamino)methylphenylsilane
Overview
Description
Bis(dimethylamino)methylphenylsilane is a chemical compound with the molecular formula C11H20N2Si. It is known for its unique properties and applications in various fields such as chemistry, biology, medicine, and industry. The compound is characterized by the presence of a silicon atom bonded to a phenyl group, a methyl group, and two dimethylamino groups.
Mechanism of Action
Target of Action
Bis(dimethylamino)methylphenylsilane is an organoaminosilane compound . It is primarily used as a chemical intermediate for research and industrial purposes . The primary targets of this compound are the reactants in the chemical reactions it is involved in.
Mode of Action
The mode of action of this compound is largely dependent on the specific chemical reaction it is involved in. For instance, in the synthesis of new poly(amide)s, this compound reacts with bis(4-carboxyphenyl)R1R2 silane derivatives through a direct polycondensation process . This reaction leads to the formation of polymers with alternating 1,7-bis-[(dimethyl)silylmethyl]-m-carborane and diorganosiloxane units .
Biochemical Pathways
As a chemical intermediate, this compound is involved in various biochemical pathways, particularly in the synthesis of polymers . The specific pathways and their downstream effects can vary widely depending on the particular synthesis process.
Result of Action
The result of this compound’s action is the formation of new compounds or materials. For example, in the synthesis of new poly(amide)s, the reaction of this compound with bis(4-carboxyphenyl)R1R2 silane derivatives leads to the formation of polymers with unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(dimethylamino)methylphenylsilane can be synthesized through several methods. One common synthetic route involves the reaction of phenylmethylchlorosilane with dimethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compound. The reaction can be represented as follows:
PhMeSiCl+2(CH3)2NH→PhMeSi(NMe2)2+2HCl
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar methods. The reaction is carried out in specialized reactors designed to handle the exothermic nature of the process and to ensure the purity of the final product. The use of catalysts and controlled reaction conditions helps in achieving high yields and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Bis(dimethylamino)methylphenylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives.
Substitution: The dimethylamino groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Bis(dimethylamino)methylphenylsilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules and in the development of biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives.
Comparison with Similar Compounds
Similar Compounds
- Bis(dimethylamino)dimethylsilane
- Bis(dimethylamino)diphenylsilane
- Tris(dimethylamino)silane
Uniqueness
Bis(dimethylamino)methylphenylsilane is unique due to the presence of both a phenyl group and dimethylamino groups attached to the silicon atom. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it suitable for a variety of applications that similar compounds may not be able to achieve.
Properties
IUPAC Name |
N-(dimethylamino-methyl-phenylsilyl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2Si/c1-12(2)14(5,13(3)4)11-9-7-6-8-10-11/h6-10H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSUYTOTVCEJPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[Si](C)(C1=CC=CC=C1)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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